molecular formula C16H16ClNO B5854566 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide

2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide

Cat. No. B5854566
M. Wt: 273.75 g/mol
InChI Key: AIUSOBLLIWHXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes. BAY 73-6691 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 selectively inhibits PDE9A, which is highly expressed in the brain and heart. PDE9A hydrolyzes cGMP, which is involved in various physiological processes such as vasodilation, neurotransmission, and cell proliferation. By inhibiting PDE9A, this compound 73-6691 increases intracellular levels of cGMP, which leads to downstream effects such as increased vasodilation, improved cognitive function, and reduced cell proliferation.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have various biochemical and physiological effects in preclinical studies. In addition to the effects mentioned above, this compound 73-6691 has been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-oxidant effects by reducing oxidative stress in animal models of Parkinson's disease and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has several advantages for laboratory experiments, including its selectivity for PDE9A, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also limitations to its use, including its relatively low potency compared to other PDE inhibitors and its potential off-target effects on other PDE isoforms.

Future Directions

There are several potential future directions for research on 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691. One area of interest is its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and treatment duration for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is also potential for the development of novel PDE9A inhibitors with improved potency and selectivity.

Synthesis Methods

2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with 2,3-dimethylaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is then reacted with N-methylpiperazine in the presence of a base such as triethylamine to give this compound 73-6691.

Scientific Research Applications

2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In preclinical studies, this compound 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by increasing cGMP levels in the brain. It has also been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of myocardial infarction and heart failure. Additionally, this compound 73-6691 has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-6-4-5-11(2)12(15)3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUSOBLLIWHXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.